molecular formula C8H4F4O2 B1442062 4-Fluoro-2-(trifluoromethoxy)benzaldehyde CAS No. 1105060-20-5

4-Fluoro-2-(trifluoromethoxy)benzaldehyde

Cat. No. B1442062
M. Wt: 208.11 g/mol
InChI Key: KZUNURBZYZYVMT-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4F4O2 . It is a pale-yellow to yellow-brown liquid . It is used as a reagent in the synthesis of numerous inhibitors against proteins such as CRTH2, DP2 Receptor, and Hepatitis B Virus (HBV) Capsid .


Molecular Structure Analysis

The molecular weight of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde is 208.11 . The IUPAC name for this compound is 4-fluoro-2-(trifluoromethoxy)benzaldehyde . The InChI code is 1S/C8H4F4O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-4H .


Physical And Chemical Properties Analysis

4-Fluoro-2-(trifluoromethoxy)benzaldehyde is a pale-yellow to yellow-brown liquid . It has a molecular weight of 208.11 . The storage temperature is between 2-8°C .

Scientific Research Applications

  • Radiochemical Synthesis : 4-Fluoro-2-(trifluoromethoxy)benzaldehyde has been used in radiochemical synthesis. For instance, it has been involved in the one-step reductive etherification of 4-[18F]fluoro-benzaldehyde with decaborane to synthesize 4-[18F]fluoro-benzylethers, a process significant in the field of radiopharmaceuticals (Funke et al., 2006).

  • Polymerization : This compound plays a role in the synthesis of novel fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted isobutyl phenylcyanoacrylates, which have applications in polymer science. These compounds have been synthesized and copolymerized with styrene in solution with radical initiation (Cimino et al., 2020).

  • Anticancer Research : In pharmacology, derivatives of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde have been synthesized for use in anticancer research. For example, its fluoro-substituted stilbenes analogues have been investigated for their potential as anticancer agents (Lawrence et al., 2003).

  • Material Science : The compound has been used in the synthesis of fluorinated microporous polyaminals, which are significant for adsorption of gases like carbon dioxide, demonstrating potential applications in environmental science and engineering (Li et al., 2016).

  • Chemical Synthesis : There are numerous studies focusing on its use in various chemical syntheses, such as the palladium-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides (Kim & Yu, 2003).

  • Enzymatic Reactions : The compound has been studied in the context of enzymatic Baeyer–Villiger Oxidation of benzaldehydes, providing insights into biocatalysis and enzyme mechanisms (Moonen et al., 2005).

Safety And Hazards

The compound is considered hazardous. It has the signal word “Warning” and the hazard statements H302, H315, and H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-fluoro-2-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUNURBZYZYVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(trifluoromethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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